molecular formula C13H18N2 B15247284 1-Mesityl-1,4,5,6-tetrahydropyrimidine

1-Mesityl-1,4,5,6-tetrahydropyrimidine

Cat. No.: B15247284
M. Wt: 202.30 g/mol
InChI Key: MMBZPNGOMSMALE-UHFFFAOYSA-N
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Description

1-Mesityl-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines These compounds are characterized by a six-membered ring containing two nitrogen atoms The mesityl group, which is a derivative of mesitylene, is attached to the nitrogen atom, adding unique properties to the compound

Preparation Methods

The synthesis of 1-Mesityl-1,4,5,6-tetrahydropyrimidine can be achieved through several methods:

    Condensation Reactions: One common method involves the condensation of diamines with carbonyl compounds, imino ethers, amidines, or nitriles.

    Selective Reduction of Pyrimidines: Another approach is the selective reduction of pyrimidine derivatives.

    Ring Expansion Chemistry: This method involves the ring expansion of smaller cyclic compounds such as cyclopropanes, aziridines, and azetidines.

Chemical Reactions Analysis

1-Mesityl-1,4,5,6-tetrahydropyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Mesityl-1,4,5,6-tetrahydropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Mesityl-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-Mesityl-1,4,5,6-tetrahydropyrimidine can be compared with other similar compounds:

The presence of the mesityl group in this compound imparts unique properties, such as enhanced stability and reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C13H18N2/c1-10-7-11(2)13(12(3)8-10)15-6-4-5-14-9-15/h7-9H,4-6H2,1-3H3

InChI Key

MMBZPNGOMSMALE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCCN=C2)C

Origin of Product

United States

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